molecular formula C9H16FNO4 B2952915 (2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2411178-66-8

(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2952915
CAS RN: 2411178-66-8
M. Wt: 221.228
InChI Key: XFZNDDRTARIPOU-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is similar to the one you’re asking about . It has a CAS Number of 201353-89-1 and a molecular weight of 175.23 . It’s a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for the similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is 1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 . This code provides a way to encode the compound’s molecular structure as a text string.


Physical And Chemical Properties Analysis

The similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is a solid substance stored at refrigerator temperatures .

Scientific Research Applications

Biocatalytic Applications

Biocatalysis utilizes enzymes to perform specific chemical transformations. Kumar et al. (2015) demonstrated the use of acid anhydrides, including butanoic anhydride, for the regioselective acylation of hydroxyl groups in related compounds using Lipozyme® TL IM. This approach yielded highly selective and efficient monoacylated products, emphasizing the potential for enzymatic processes in synthesizing complex molecules (Kumar et al., 2015).

Synthesis of Fluorinated Compounds

Fluorinated compounds play a significant role in developing pharmaceuticals and materials due to their unique properties. Clary et al. (1995) synthesized various amido-connected phosphocholines derived from diaminopropanols and serine, showing the importance of fluorinated compounds in enhancing biological activity and tolerance (Clary et al., 1995).

Material Science and Catalysis

In material science, Xue et al. (2015) developed rare-earth metal-organic frameworks (MOFs) with restricted window apertures, demonstrating selective adsorption kinetics for gas/vapor separation. This work highlights the role of fluorinated compounds in constructing materials with specific functional properties (Xue et al., 2015).

Organic Synthesis Techniques

Schmidt et al. (1992) reported the synthesis of enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups, showcasing the utility of fluorinated compounds in producing building blocks for peptide synthesis (Schmidt et al., 1992).

Environmental and Hydrolytic Stability

Signori et al. (2006) synthesized copolymers of isopropenyl alkyl ethers with fluorinated acrylates, examining the influence of fluorine on thermal, photochemical, and hydrolytic stability. Their findings underscore the protective action of fluorinated moieties against degradation, relevant for developing durable polymeric materials (Signori et al., 2006).

Safety and Hazards

The similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZNDDRTARIPOU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.